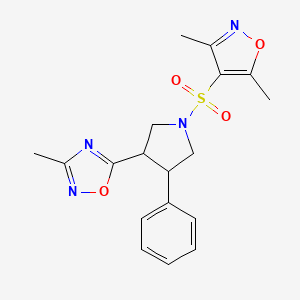
5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule with several functional groups, including an isoxazole ring, a sulfonyl group, a pyrrolidine ring, and an oxadiazole ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The isoxazole ring contains nitrogen and oxygen, the oxadiazole ring contains two nitrogens and an oxygen, and the pyrrolidine ring contains a nitrogen .Chemical Reactions Analysis
Again, without specific studies or data, it’s hard to predict the exact chemical reactions this compound would undergo. The presence of the sulfonyl group might make it a good leaving group in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of multiple nitrogen and oxygen atoms could result in hydrogen bonding, affecting properties like solubility and boiling point .Applications De Recherche Scientifique
Antimicrobial and Antitubercular Agents
Sulfonyl derivatives, including those with isoxazole and oxadiazole moieties, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds exhibited moderate to significant antibacterial and antifungal activities. Certain derivatives were identified as excellent antitubercular molecules, highlighting the potential of similar compounds in treating bacterial and fungal infections (Kumar, Prasad, & Chandrashekar, 2013).
Antifungal Activity
Research on sulfone derivatives containing oxadiazole moieties showed promising in vitro antibacterial activities against tobacco bacterial wilt. The structure-activity relationship analysis indicated that such compounds could serve as potential bactericides for plants, demonstrating their application in agricultural research to combat plant diseases (Xu et al., 2012).
Corrosion Inhibition
Oxadiazole derivatives have been assessed for their corrosion inhibition ability towards mild steel in acidic environments. These studies revealed that such compounds could form protective layers on metal surfaces, indicating their potential application in materials science and engineering to prevent corrosion (Ammal, Prajila, & Joseph, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-phenylpyrrolidin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-11-17(12(2)25-20-11)27(23,24)22-9-15(14-7-5-4-6-8-14)16(10-22)18-19-13(3)21-26-18/h4-8,15-16H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHUMWXADQBVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
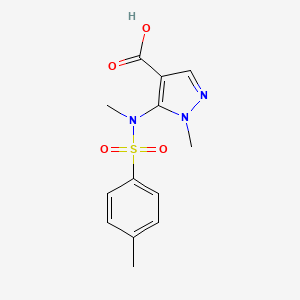
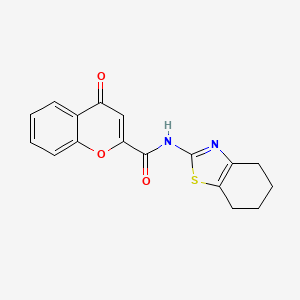
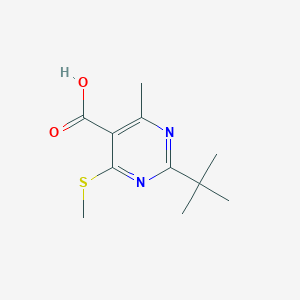
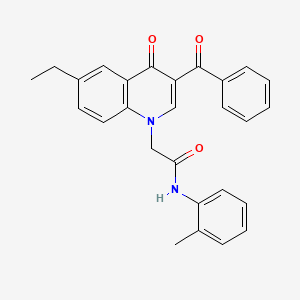
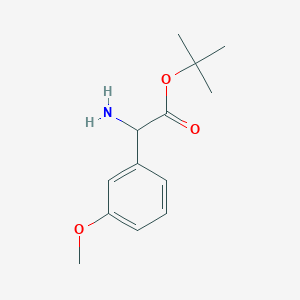
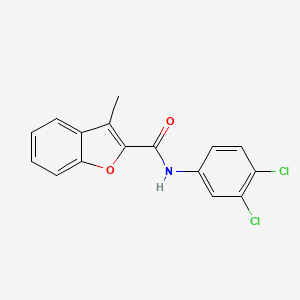
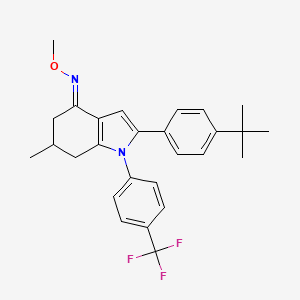
![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide](/img/structure/B2700184.png)

![N'-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2700187.png)
![3-cyclopentyl-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one](/img/structure/B2700188.png)
![2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol](/img/structure/B2700190.png)


